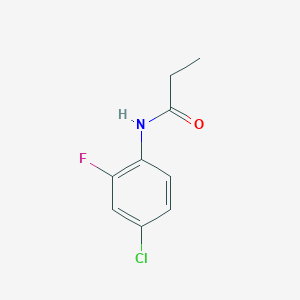

N-(4-chloro-2-fluorophenyl)propanamide

Description

N-(4-Chloro-2-fluorophenyl)propanamide is a propanamide derivative characterized by a phenyl ring substituted with chlorine at the para-position (C4) and fluorine at the ortho-position (C2). Its molecular formula is C₉H₈ClFNO, with a molecular weight of 203.62 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic effects of halogen substituents to modulate reactivity and biological activity.

Properties

Molecular Formula |

C9H9ClFNO |

|---|---|

Molecular Weight |

201.62 g/mol |

IUPAC Name |

N-(4-chloro-2-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H9ClFNO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

ZRMJPFLSUNFFIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The acylation proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of propanoyl chloride. Triethylamine is typically employed as a base to neutralize HCl generated during the reaction, preventing protonation of the amine and ensuring efficient amide bond formation. The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature, with stirring durations ranging from 4 to 24 hours depending on reactant concentrations.

Representative Procedure :

-

Dissolve 4-chloro-2-fluoroaniline (155 mmol) and triethylamine (157 mmol) in DCM (300 mL) at 0°C under nitrogen.

-

Add propanoyl chloride (157 mmol) dropwise over 20 minutes.

-

Warm to room temperature and stir for 4 hours.

-

Quench with water (200 mL), separate layers, and wash organic phase with saturated NaHCO₃ (2×150 mL), water (200 mL), and brine (200 mL).

-

Dry over anhydrous MgSO₄ and evaporate under reduced pressure to obtain the crude product.

-

Recrystallize from ethanol/hexane to yield pure this compound.

Yield and Optimization Data

| Parameter | Value/Details | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine (1.0–1.1 eq) | |

| Temperature | 0°C → RT | |

| Reaction Time | 4–24 hours | |

| Yield | 85–92% (after recrystallization) | |

| Purity (HPLC) | >98% |

Key factors affecting yield include:

-

Stoichiometry : A slight excess of propanoyl chloride (1.05 eq) ensures complete consumption of the amine.

-

Solvent Polarity : DCM’s low polarity minimizes side reactions, while its volatility facilitates easy removal during workup.

-

Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in HCl scavenging, as evidenced by reduced amine hydrochloride precipitation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Emerging techniques utilizing microwave irradiation could reduce reaction times. Preliminary data from analogous amide syntheses suggest:

Characterization and Analytical Data

Spectroscopic Properties

FT-IR (KBr, cm⁻¹) :

¹H NMR (300 MHz, CDCl₃) :

-

δ 1.83 (3H, d, J = 7.1 Hz, CH₃)

-

δ 4.53 (1H, q, J = 7.1 Hz, CH)

-

δ 7.06–7.56 (3H, m, Ar–H)

¹³C NMR (75.5 MHz, CDCl₃) :

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 79–81°C |

| Solubility | DCM > ethanol > water |

| λmax (UV-Vis) | 254 nm (ε = 5200 M⁻¹cm⁻¹) |

Industrial-Scale Considerations

Patent EP1669347A1 highlights critical factors for large-scale amide synthesis:

-

Cost Efficiency : Propanoyl chloride (∼$50/kg) is more economical than advanced acylating agents.

-

Safety : DCM’s low flammability and high volatility simplify reactor design compared to THF or DMF.

-

Waste Management : Triethylamine hydrochloride byproduct can be neutralized to recover tertiary amine.

Challenges and Mitigation Strategies

Common Impurities

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

Reduction: Corresponding amines.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chloro-2-fluorophenyl)propanamide with analogs differing in substituent positions, functional groups, or chain lengths. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Substituent Variations on the Phenyl Ring

2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO)

- Structure : Acetamide backbone with 4-fluorophenyl and α-chloro substituents.

- Key Differences : Shorter alkyl chain (acetamide vs. propanamide) and absence of chlorine on the phenyl ring.

- Applications: Intermediate in synthesizing quinoline and piperazinedione derivatives.

N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide (C₁₁H₁₂ClFNO)

- Structure : Propanamide with dimethyl substitution at C2 and phenyl substituents at C2 (Cl) and C4 (F).

- Key Differences : Substituent positions swapped (2-Cl, 4-F vs. 4-Cl, 2-F) and steric bulk from dimethyl groups.

- Impact : Altered electronic environment may affect binding affinity in biological targets.

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide (C₉H₈Cl₂N₂O₃)

Variations in the Propanamide Chain

2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide (C₉H₇Cl₂FNO)

- Structure : α-Chloro substitution on the propanamide chain.

- Key Differences : Additional chlorine increases molecular weight (238.52 g/mol) and alters steric/electronic properties.

- Synthesis: Derived from 4-chloro-2-fluoroaniline and 2-chloropropanoyl chloride.

2-Bromo-N-(4-chlorophenyl)propanamide (C₉H₈BrClNO)

- Structure : α-Bromo substitution and 4-Cl phenyl.

- Key Differences: Bromine’s larger atomic radius may enhance leaving-group ability in nucleophilic reactions. Used in Suzuki couplings to generate quinoline derivatives.

Complex Derivatives and Hybrid Structures

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (C₁₆H₁₄FN₂O₂S)

- Structure : Propanamide linked to a thiazole ring bearing 4-fluorophenyl and furan groups.

- Applications : Exhibits potent anticancer activity by inhibiting KPNB1, a nuclear transport protein.

4-Fluoroisobutyrylfentanyl (C₂₃H₂₈FN₃O)

Data Table: Structural and Functional Comparison

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Propionyl chloride, Et₃N, THF, 0°C → RT, 12h | 75–84% | |

| Purification | Ethanol/water recrystallization | >95% purity |

Advanced: How do electronic effects of the 4-chloro-2-fluorophenyl group influence reactivity in further functionalization?

Answer:

The electron-withdrawing Cl and F substituents activate the aromatic ring toward electrophilic substitution at the para and ortho positions relative to the amide group. For example:

- Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C to prevent over-nitration, yielding nitro derivatives at the 5-position .

- Sulfonation : Concentrated H₂SO₄ at 60°C introduces sulfonic acid groups, useful for solubility modulation .

Contradictions in regioselectivity may arise due to steric hindrance from the bulky propanamide group, necessitating DFT calculations to predict reactive sites .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The aromatic protons (δ 6.8–7.5 ppm) and amide carbonyl (δ ~170 ppm) confirm structure. Splitting patterns distinguish Cl/F substituents .

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (N–H bend) validate the functional groups .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 217) confirms molecular weight .

Advanced: How can crystallographic data resolve contradictions in reported melting points or solubility?

Answer:

Discrepancies often stem from polymorphism or solvate formation. Using tools like SHELXL or SIR97 for single-crystal X-ray diffraction:

Q. Example Data :

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 128–130°C (unsolvated) vs. 115°C (hydrate) | DSC/XRD |

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Hydrolysis : The amide bond degrades in acidic/basic conditions. Store at pH 6–8 in inert atmospheres .

- Light Sensitivity : UV exposure causes dehalogenation. Use amber vials and stabilizers like BHT .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

Answer:

- Analog Synthesis : Replace Cl/F with other halogens or methyl groups to assess electronic effects on receptor binding .

- Biological Assays : Test inhibition of bacterial enoyl-ACP reductase (e.g., Pseudomonas aeruginosa) using MIC assays .

- Computational Modeling : Docking studies (AutoDock Vina) correlate substituent effects with activity .

Q. SAR Example :

| Derivative | Substituent | MIC (μg/mL) |

|---|---|---|

| Parent | 4-Cl, 2-F | 8.0 |

| 4-Br, 2-F | Br replaces Cl | 4.5 |

| 4-CH₃, 2-F | Electron-donating group | >32 |

Basic: How are impurities like dehalogenated byproducts detected and quantified?

Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) separate impurities. Limit of detection (LOD) <0.1% .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., N-(4-fluorophenyl)propanamide) to confirm retention times .

Advanced: What mechanistic insights explain contradictory reactivity in cross-coupling reactions?

Answer:

The chloro group facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while the fluorine acts as a directing group in C–H activation. Contradictions arise from:

- Competitive Coordination : F may poison Pd catalysts, requiring ligand screening (e.g., XPhos vs. SPhos) .

- Solvent Effects : DMF enhances oxidative addition but accelerates catalyst decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.